molecular formula C7H14O4S B2577535 3-(2-Methoxyethoxy)thiolane 1,1-dioxide CAS No. 59854-26-1

3-(2-Methoxyethoxy)thiolane 1,1-dioxide

Cat. No.: B2577535
CAS No.: 59854-26-1
M. Wt: 194.25
InChI Key: CCBTUSIGHLKOKD-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)thiolane 1,1-dioxide is a chemical compound with the molecular formula C7H14O4S. It is a member of the thiolane family, characterized by a five-membered ring containing sulfur. This compound is notable for its unique structure, which includes a methoxyethoxy group attached to the thiolane ring, and the presence of two oxygen atoms bonded to the sulfur atom, forming a dioxide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethoxy)thiolane 1,1-dioxide typically involves the reaction of thiolane derivatives with methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethoxy)thiolane 1,1-dioxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxide group back to a sulfide.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted thiolane compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Methoxyethoxy)thiolane 1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-(2-Methoxyethoxy)thiolane 1,1-dioxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The presence of the methoxyethoxy group and the dioxide functionality plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyethoxy)thiolane 1,1-dioxide: Similar structure but with a hydroxy group instead of a methoxy group.

    3-(2-Ethoxyethoxy)thiolane 1,1-dioxide: Similar structure but with an ethoxy group instead of a methoxy group.

    3-(2-Methoxyethoxy)tetrahydrothiophene 1,1-dioxide: Similar structure but with a tetrahydrothiophene ring instead of a thiolane ring.

Uniqueness

3-(2-Methoxyethoxy)thiolane 1,1-dioxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethoxy group enhances its solubility and reactivity, while the dioxide functionality provides stability and resistance to further oxidation.

Properties

IUPAC Name

3-(2-methoxyethoxy)thiolane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4S/c1-10-3-4-11-7-2-5-12(8,9)6-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBTUSIGHLKOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1CCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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